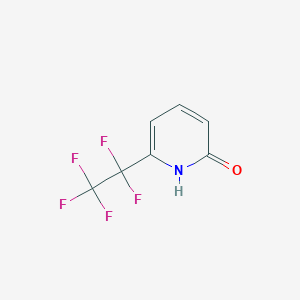

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDPMIVCSMVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group to the pyridinone ring. One common method involves the reaction of 2-pyridone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Phosphodiesterase Type 10A

One of the primary applications of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one is as an inhibitor of phosphodiesterase type 10A (PDE10A). PDE10A plays a crucial role in the modulation of intracellular signaling pathways involving cyclic AMP and cyclic GMP. Inhibitors of this enzyme have been shown to have therapeutic potential for treating neurological and psychiatric disorders, including schizophrenia and Huntington's disease. The compound has demonstrated selectivity for PDE10A over other phosphodiesterases, making it a promising candidate for drug development aimed at ameliorating cognitive dysfunction associated with these disorders .

Case Study: Neurological Disorders

Research indicates that compounds similar to this compound have shown positive results in animal models for schizophrenia. These studies reported improvements in conditioned avoidance responses and social recognition tasks, suggesting potential efficacy in treating cognitive deficits associated with schizophrenia .

Agricultural Applications

Safeners in Crop Protection

In agricultural chemistry, this compound has been explored as a safener to protect crops from the phytotoxic effects of herbicides. Safeners are compounds that enhance the tolerance of plants to herbicides without compromising their effectiveness against target weeds. The compound has been shown to reduce phytotoxicity while maintaining herbicidal efficacy, making it valuable for protecting crops such as corn and rice .

Case Study: Herbicide Tolerance

Field trials have demonstrated that the application of safeners like this compound can significantly improve crop yield by allowing for the effective use of herbicides while minimizing damage to desirable plants. This dual action not only aids in weed control but also contributes to sustainable agricultural practices .

Structure-Activity Relationship Studies

The structural modifications of this compound have been extensively studied to optimize its biological activity. The presence of the pentafluoroethyl group enhances lipophilicity and biological interaction potential compared to other similar compounds. This characteristic is crucial for improving membrane permeability and bioavailability in pharmacological applications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Enhanced lipophilicity due to pentafluoroethyl group |

| 5-Amino-1-(trifluoropropyl)-1,2-dihydropyridin-2-one | Structure | Shorter trifluoroalkyl chain |

| 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one | Structure | Different alkyl substituent affecting biological activity |

Mechanism of Action

The mechanism of action of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

6-(pentafluoroethyl)-1,2-dihydropyridin-2-one can be compared with other fluorinated pyridinone derivatives, such as:

6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: Similar in structure but with an amine group instead of a ketone.

2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a bromine atom, which can lead to different reactivity and applications.

6-(1,1,2,2,2-pentafluoroethyl)dihydro-2,4(1H,3H)-pyrimidinedione: A pyrimidinedione derivative with similar fluorinated properties.

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various research and industrial applications.

Biological Activity

6-(Pentafluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H4F5N1O

- CAS Number : 1027021-05-1

The presence of multiple fluorine atoms in the pentafluoroethyl group significantly influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of specific bacterial strains. Its effectiveness is often compared with standard antimicrobial agents.

- Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

Data Table: Biological Activities

| Biological Activity | Tested Organisms/Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 20 | |

| Enzyme Inhibition | Urease | 10 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on E. coli, with an IC50 value of 15 µM, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value observed was approximately 20 µM, indicating a promising avenue for further anticancer drug development.

Case Study 3: Enzyme Inhibition

Research focused on the urease inhibitory activity of the compound showed it inhibited urease with an IC50 value of 10 µM. This inhibition could have implications for treating conditions related to urease-producing bacteria.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their function and leading to therapeutic effects.

- Cell Membrane Interaction : The lipophilic nature due to fluorination may enhance its ability to penetrate cellular membranes, facilitating intracellular activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves fluorinated precursors (e.g., pentafluoroethyl derivatives) and dihydropyridine intermediates. Reaction parameters like temperature, pH, and solvent polarity must be controlled to maximize yield and purity. For example, maintaining anhydrous conditions can prevent hydrolysis of sensitive intermediates. Characterization via NMR and HRMS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while <sup>1</sup>H/<sup>19</sup>F NMR spectroscopy resolves the electronic environment of the pentafluoroethyl group and dihydropyridinone ring. X-ray crystallography (using software like SHELXL ) can elucidate crystal packing and bond angles if suitable crystals are obtained .

Q. What safety protocols should be followed when handling fluorinated dihydropyridinones like this compound?

- Methodological Answer: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility. Monitor for hazards like H315 (skin irritation) and H335 (respiratory irritation) as indicated by GHS classifications. Waste disposal must comply with fluorochemical regulations .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular docking studies (using tools like AutoDock) assess interactions with biological targets, focusing on how the pentafluoroethyl group modulates binding affinity and selectivity .

Q. What strategies resolve contradictions in pharmacological data for fluorinated dihydropyridinones?

- Methodological Answer: Comparative structure-activity relationship (SAR) studies can isolate the pentafluoroethyl group’s impact. For example, synthesizing analogs with varying fluorine substitution (e.g., trifluoroethyl vs. pentafluoroethyl) and testing their bioactivity under standardized assays (e.g., IC50 in enzyme inhibition) clarifies functional group contributions .

Q. How are impurities in this compound identified and quantified during synthesis?

- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) or HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 ) identifies byproducts. Reference standards for common impurities (e.g., fluorinated isomers or unreacted intermediates) are essential for calibration .

Q. What kinetic approaches elucidate reaction mechanisms involving this compound?

- Methodological Answer: Pseudo-first-order kinetics under varied concentrations of reactants (e.g., using excess nucleophiles) reveal rate-determining steps. Isotopic labeling (e.g., deuterated solvents) and <sup>19</sup>F NMR time-course studies track intermediate formation .

Q. How does the pentafluoroethyl group influence metabolic stability in vivo compared to non-fluorinated analogs?

- Methodological Answer: Conduct comparative in vitro metabolism assays (e.g., liver microsomes) to assess oxidation rates. Fluorine’s electron-withdrawing effect typically enhances metabolic resistance by reducing cytochrome P450-mediated degradation. Mass spectrometry metabolomics identifies major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.